molecular formula C4H2ClFO2S2 B2399368 3-Fluorothiophene-2-sulfonyl chloride CAS No. 128852-20-0

3-Fluorothiophene-2-sulfonyl chloride

Cat. No. B2399368
CAS RN: 128852-20-0
M. Wt: 200.63
InChI Key: PEWHQVBNUDXLMB-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number 128852-20-0 . It is a type of sulfonyl chloride, which are compounds that contain a functional group R-SO2-Cl, where R is an organic group .


Synthesis Analysis

The synthesis of 3-Fluorothiophene-2-sulfonyl chloride or similar compounds often involves the use of sulfonyl chlorides as intermediates . One common method for the preparation of sulfonyl chlorides is the reduction of the corresponding sulfonyl chloride by sodium sulfite . Direct fluorination of thiophene with molecular fluorine is another method, but it is not selective due to the extreme reactivity of molecular fluorine .


Molecular Structure Analysis

The molecular formula of 3-Fluorothiophene-2-sulfonyl chloride is C4H2ClFO2S2 . The molecular weight is 200.64 . The InChI code is 1S/C4H2ClFO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluorothiophene-2-sulfonyl chloride are likely to be similar to those of other sulfonyl chlorides. Sulfonyl chlorides are typically involved in electrophilic aromatic substitution reactions . They can react with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Scientific Research Applications

Synthesis and Materials Development

  • Polymer Synthesis : 3-Fluorothiophene-2-sulfonyl chloride is used in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which are significant for creating proton exchange membranes in fuel cells. These membranes exhibit high proton conductivity, crucial for energy conversion efficiency in fuel cell technology (Ghassemi & Mcgrath, 2004).

Chemical Synthesis Enhancements

  • Sulfonamide and Sulfonyl Fluoride Production : Research demonstrates an efficient method for converting heteroaromatic thiols into sulfonyl chlorides at low temperatures using sodium hypochlorite. This method facilitates the synthesis of sulfonyl fluorides, which are stable and useful monomers in chemistry, showing the versatility of sulfonyl chloride derivatives in synthetic applications (Wright & Hallstrom, 2006).

Advanced Functional Materials

  • Conducting Polymer Films : Electropolymerization studies involving sulfonated polythiophene films indicate that 3-Fluorothiophene-2-sulfonyl chloride derivatives can lead to materials with adjustable electrical conductivity and solubility. These properties are tailored by controlling the sulfonation degree, showing potential for creating advanced materials with specific electrical characteristics (Udum, Pekmez, & Yildiz, 2004).

Novel Click Chemistry Reactions

  • Click Chemistry Applications : The compound plays a role in sulfur(VI) fluoride exchange (SuFEx) reactions, a part of click chemistry that offers a robust method for creating sulfonate and sulfamide linkages. This approach is vital for developing pharmaceuticals, polymers, and biomolecules, showcasing the compound's utility in facilitating rapid and selective chemical synthesis (Dong, Krasnova, Finn, & Sharpless, 2014).

Drug Discovery and Development

  • Fluorinated Pharmaceutical Intermediates : 3-Fluorothiophene-2-sulfonyl chloride derivatives are instrumental in modular radical cross-coupling, enabling the creation of sp3-rich fluorinated scaffolds. This process is crucial for pharmaceutical research, providing a streamlined approach to synthesizing fluorinated analogs with enhanced properties for drug development (Merchant et al., 2018).

Mechanism of Action

The mechanism of action for the reactions involving 3-Fluorothiophene-2-sulfonyl chloride is likely to involve the formation of a cationic intermediate through the attack of an electrophile at carbon . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

3-Fluorothiophene-2-sulfonyl chloride is classified as Acute Tox. 4 H302 and Skin Corr. 1B H314 according to CLP criteria . This means it may be harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

3-fluorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWHQVBNUDXLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorothiophene-2-sulfonyl chloride

CAS RN

128852-20-0
Record name 3-fluorothiophene-2-sulfonyl chloride
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